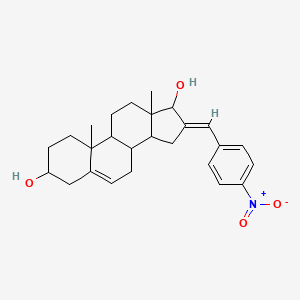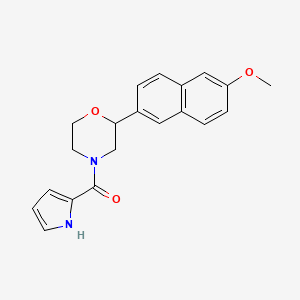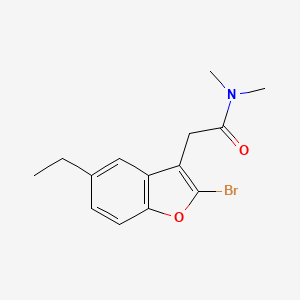
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol, also known as NBAD, is a synthetic androgen receptor agonist. It has been studied extensively for its potential applications in scientific research, particularly in the field of endocrinology.
Mechanism of Action
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol binds to the androgen receptor and activates it, leading to the transcription of androgen-responsive genes. This results in the physiological effects associated with androgen signaling, such as increased muscle mass and bone density. This compound has been shown to have a high affinity for the androgen receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increased muscle mass and bone density, as well as the regulation of male fertility. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 16-(4-nitrobenzylidene)androst-5-ene-3,17-diol is its high affinity for the androgen receptor, making it a potent agonist. It also has a long half-life, allowing for sustained activation of the receptor. However, this compound has some limitations as well, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle it safely.
Future Directions
There are many potential future directions for 16-(4-nitrobenzylidene)androst-5-ene-3,17-diol research, including its use as a therapeutic agent for inflammatory diseases and its potential applications in the field of regenerative medicine. Additionally, further research is needed to fully understand the mechanisms underlying its effects on bone growth and development, as well as its potential role in the regulation of male fertility. Overall, this compound has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases and conditions.
Synthesis Methods
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol is synthesized using a multi-step process, starting with the reaction of androstenedione with nitrobenzaldehyde to form a Schiff base. This is followed by reduction of the Schiff base to form this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a valuable tool for scientific research.
Scientific Research Applications
16-(4-nitrobenzylidene)androst-5-ene-3,17-diol has been used extensively in scientific research as an androgen receptor agonist. It has been shown to induce androgen receptor-mediated gene expression in vitro, making it a useful tool for studying the role of androgens in various biological processes. This compound has also been used to study the effects of androgens on bone growth and development, as well as the regulation of male fertility.
properties
IUPAC Name |
(16E)-10,13-dimethyl-16-[(4-nitrophenyl)methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(7-4-16)27(30)31/h3-7,13,20-24,28-29H,8-12,14-15H2,1-2H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCOIPAZGMXLFP-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)[N+](=O)[O-])C4O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C4O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)

![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)

![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)
![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)